N'-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide
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Overview
Description
N’-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are a type of amide with the general formula R1NHC(O)NHR2, where R1 and R2 can be various organic groups. This compound is characterized by the presence of two aromatic rings, one with two methyl groups and the other with one methyl group, connected through an oxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide typically involves the reaction of 2,6-dimethylaniline with 4-methylbenzylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the oxamide.
Reaction Conditions:
Reagents: 2,6-dimethylaniline, 4-methylbenzylamine, oxalyl chloride
Solvent: Anhydrous dichloromethane
Temperature: 0-5°C for the initial reaction, followed by room temperature
Catalyst: None required
Industrial Production Methods
Industrial production of N’-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The oxamide linkage can be reduced to form the corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3)
Major Products Formed
Oxidation: Quinones and carboxylic acids
Reduction: Corresponding amines
Substitution: Halogenated aromatic compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N,N’-diaryl oxamides: Compounds with similar oxamide linkages but different aromatic substituents.
N-aryl-N’-alkyl oxamides: Compounds with one aromatic and one alkyl substituent.
Uniqueness
N’-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide is unique due to the specific arrangement of its methyl-substituted aromatic rings, which may confer distinct chemical and biological properties compared to other oxamides.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-7-9-15(10-8-12)11-19-17(21)18(22)20-16-13(2)5-4-6-14(16)3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYULYPSWASTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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